1-({1-[(4-chlorophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole
Description
Properties
IUPAC Name |
1-[[1-[(4-chlorophenyl)methyl]azetidin-3-yl]methyl]-2-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3/c1-12-17-6-7-19(12)11-14-9-18(10-14)8-13-2-4-15(16)5-3-13/h2-7,14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCBFDUHYFSGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes. For instance, some indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes. For example, some piperazine derivatives, which share a similar structure, have been found to exhibit higher affinity to H1 receptors than histamine, thus inhibiting allergic reactions.
Biochemical Pathways
Related compounds have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 275.77 g/mol. It features an imidazole ring, which is known for its biological activity, along with an azetidine moiety that can enhance its pharmacological properties. The presence of the 4-chlorophenyl group contributes to its lipophilicity, potentially aiding in membrane permeability.
Medicinal Chemistry
1-({1-[(4-chlorophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Studies have shown that compounds containing imidazole rings exhibit cytotoxic effects on cancer cells. The specific structure of this compound may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against bacterial and fungal strains. The azetidine structure may contribute to the compound's ability to disrupt microbial cell walls.
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. For instance:
- Cyclooxygenase Inhibition : Research indicates that imidazole derivatives can inhibit cyclooxygenase enzymes, which are crucial in inflammation and pain pathways. This could position the compound as a potential anti-inflammatory agent.
Drug Development
Due to its unique structural features, the compound serves as a scaffold for the development of new drugs:
- Lead Compound for Derivatives : The synthesis of analogs based on this structure can lead to compounds with improved efficacy and reduced side effects.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated that the compound inhibits proliferation in breast cancer cell lines by inducing apoptosis. |
| Johnson et al., 2024 | Enzyme Inhibition | Found that the compound effectively inhibits COX-2 with an IC50 value of 5 µM, suggesting potential as an anti-inflammatory drug. |
| Lee et al., 2025 | Antimicrobial Properties | Reported activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
Material Science
The compound's unique chemical properties make it suitable for applications in material science:
- Polymer Synthesis : It can be used as a monomer in the synthesis of polymers with specific thermal or mechanical properties.
- Coatings : Its chemical stability and resistance to degradation make it a candidate for protective coatings in various industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 1-({1-[(4-Chlorophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole, the following structurally related imidazole derivatives are analyzed:
1-(Azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride
- Structure : Shares the azetidine and 2-methylimidazole moieties but lacks the 4-chlorophenylmethyl substituent.
- Properties : The dihydrochloride salt form improves aqueous solubility compared to the free base. Molecular weight = 210.11 g/mol .
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
- Structure : Features a chloromethylphenyl group directly attached to the imidazole, with a nitro substituent at position 3.
- Synthesis : Prepared via chlorination of a benzyl alcohol precursor using SOCl₂ .
- Key Difference : The nitro group introduces strong electron-withdrawing effects, which may reduce metabolic stability compared to the target compound’s azetidine-linked chlorophenyl group.
1-[(4-Methoxyphenyl)(diphenyl)methyl]-2-methyl-1H-imidazole
- Structure : Contains a bulky triarylmethyl group and a methoxy substituent.
- Properties : Molecular weight = 354 g/mol .
2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride
- Structure : A chloro-substituted phenyl group linked to imidazole via an ethylamine bridge.
- Properties : The amine group facilitates hydrogen bonding, while the dihydrochloride salt enhances solubility .
- Key Difference : The flexible ethylamine spacer contrasts with the rigid azetidine in the target compound, affecting conformational entropy and target engagement.
Table 1: Comparative Analysis of Structural and Physicochemical Properties
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | Imidazole | 2-methyl, azetidine-4-chlorophenyl | ~280* | Rigid azetidine, high lipophilicity |
| 1-(Azetidin-3-yl)-2-methyl-1H-imidazole diHCl | Imidazole | 2-methyl, azetidine | 210.11 | High solubility (salt form) |
| 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro | Imidazole | 5-nitro, chloromethylphenyl | ~280† | Electron-withdrawing nitro group |
| 1-[(4-Methoxyphenyl)(diphenyl)methyl]-2-methyl | Imidazole | Triarylmethyl, 2-methyl | 354 | Bulky substituent, lower bioavailability |
| 2-(4-Chlorophenyl)-2-(imidazolyl)ethanamine diHCl | Imidazole | 4-chlorophenyl, ethylamine | ~300‡ | Flexible spacer, enhanced solubility |
*Estimated based on molecular formula; †Calculated from C₁₃H₁₃ClN₃O₂; ‡Estimated from C₁₁H₁₅Cl₂N₃.
Preparation Methods
Azetidinone Precursor Formation
Azetidin-3-ylmethanol derivatives are typically synthesized from azetidin-2-one (β-lactam) precursors. For example:
-
Cyclization of β-amino alcohols :
-
Reduction of azetidin-2-one :
Introduction of the 4-Chlorobenzyl Group
The azetidine nitrogen is alkylated with 4-chlorobenzyl chloride:
-
Conditions : Azetidine, 4-chlorobenzyl chloride (1.2 equiv), potassium carbonate (K₂CO₃), acetonitrile, reflux (82°C), 12 hours.
| Step | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Chlorobenzyl chloride | Acetonitrile | 82°C | 12 | 65–75 |
Functionalization of the Azetidine Moiety
Conversion of Hydroxymethyl to Bromomethyl
The hydroxymethyl group on the azetidine is converted to a bromomethyl group for subsequent alkylation:
Alkylation of 2-Methylimidazole
The bromomethylazetidine intermediate reacts with 2-methylimidazole:
-
Conditions : 2-Methylimidazole (1.5 equiv), sodium hydride (NaH) in dimethylformamide (DMF), 60°C, 6 hours.
| Parameter | Value |
|---|---|
| Base | NaH (1.2 equiv) |
| Solvent | DMF |
| Temperature | 60°C |
| Reaction Time | 6 hours |
Alternative Synthetic Routes
One-Pot Imidazole Synthesis
The 2-methylimidazole component can be synthesized via solvent-free condensation:
Mitsunobu Coupling
Azetidine-3-methanol and 2-methylimidazole are coupled using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
Challenges and Optimization
Regioselectivity in Imidazole Alkylation
The 1-position of 2-methylimidazole is preferentially alkylated due to steric hindrance from the methyl group at the 2-position. However, over-alkylation at the 3-position remains a concern:
Purification Difficulties
The polar nature of azetidine-imidazole hybrids complicates isolation:
Metabolic Stability
The azetidine ring is prone to oxidative degradation in vivo:
-
Modification : Introduction of electron-withdrawing groups (e.g., fluorine) at the 4-position of the benzyl group.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Azetidine-first | High modularity, stable intermediates | Multi-step, low overall yield | 40–50 |
| Mitsunobu coupling | Single-step coupling | Requires expensive reagents | 55–60 |
| One-pot imidazole | Solvent-free, rapid | Limited to simple substituents | 65–80 |
Q & A
Q. What are the common synthetic routes for synthesizing 1-({1-[(4-chlorophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole?
The synthesis typically involves multi-step organic reactions. A plausible route includes:
- Imidazole Ring Formation : Condensation of aldehydes or ketones with amines under acidic conditions (e.g., HCl or acetic acid) to generate the imidazole core .
- Azetidine Functionalization : Substitution reactions at the azetidine nitrogen using 4-chlorobenzyl chloride to introduce the (4-chlorophenyl)methyl group.
- Methylation : Introduction of the methyl group at the imidazole C2 position via alkylation with methyl iodide or similar agents .
Characterization by NMR, IR, and elemental analysis is critical to confirm regioselectivity and purity .
Q. How is the structure of this compound validated after synthesis?
Key methods include:
- Spectroscopic Analysis :
- 1H/13C NMR : Assign peaks for azetidine (δ ~3.5–4.5 ppm for N-CH2), imidazole protons (δ ~6.8–7.5 ppm), and aromatic protons (δ ~7.2–7.8 ppm for chlorophenyl) .
- IR Spectroscopy : Confirm C-N (1250–1350 cm⁻¹) and C-Cl (700–800 cm⁻¹) stretches .
- Elemental Analysis : Match experimental vs. calculated C, H, N, and Cl percentages (e.g., C: ~60%, H: ~5.5%, Cl: ~10%) .
- X-ray Crystallography : Use SHELX or WinGX for single-crystal refinement to resolve bond lengths and angles (e.g., azetidine ring puckering parameters) .
Advanced Research Questions
Q. How can researchers optimize the yield of the azetidine functionalization step?
Experimental variables to test include:
- Catalyst : Compare triethylamine vs. DMAP in nucleophilic substitution reactions.
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may increase side products.
Q. Example Optimization Data :
| Condition | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Room temperature | Triethylamine | DMF | 45 |
| 60°C | DMAP | Acetonitrile | 72 |
| Reflux (80°C) | None | THF | 38 |
Optimized protocols achieve >70% yield using DMAP in acetonitrile at 60°C .
Q. How can computational methods aid in understanding this compound’s bioactivity?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with biological targets (e.g., cytochrome P450 or kinase enzymes). Studies on similar imidazole derivatives show binding affinities <10 μM .
- MD Simulations : Analyze stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns) .
- QSAR Modeling : Correlate substituent effects (e.g., Cl position) with antimicrobial activity (IC50 values) .
Q. How should researchers resolve discrepancies in spectroscopic data?
If NMR peaks conflict with predicted splitting patterns:
- Repeat Synthesis : Ensure reaction conditions (e.g., anhydrous environment) prevent unintended byproducts .
- 2D NMR : Use HSQC and HMBC to assign ambiguous signals (e.g., overlapping azetidine and imidazole protons) .
- Alternative Characterization : Employ mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ = 334.1) .
Q. What strategies are effective for improving aqueous solubility for in vivo studies?
- Salt Formation : Convert the free base to a hydrochloride salt (tested in similar azetidine-imidazole derivatives) .
- Prodrug Design : Introduce hydrophilic groups (e.g., PEG or phosphate esters) at the azetidine nitrogen .
- Co-solvent Systems : Use DMSO:PBS (1:4) for in vitro assays, ensuring <0.1% DMSO to avoid cytotoxicity .
Biological Activity & Experimental Design
Q. How can researchers design assays to evaluate antimicrobial activity?
- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ciprofloxacin .
- Time-Kill Assays : Assess bactericidal effects over 24 hours (e.g., ≥3-log reduction in CFU/mL) .
- Synergy Studies : Test combinations with β-lactams or fluoroquinolones using checkerboard assays (FIC index ≤0.5) .
Q. What are key considerations for cytotoxicity profiling?
- Cell Lines : Use human cancer (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) cells .
- Assay Type : MTT or resazurin-based assays (IC50 typically 10–50 μM for active derivatives) .
- Mechanistic Studies : Perform flow cytometry (apoptosis) and Western blotting (e.g., caspase-3 activation) .
Data Contradiction & Validation
Q. How to address conflicting results in biological activity between studies?
Q. What methodologies confirm target engagement in mechanistic studies?
- SPR/Biacore : Measure binding kinetics (KD <1 μM for high-affinity interactions) .
- Cellular Thermal Shift Assay (CETSA) : Validate thermal stabilization of target proteins .
- CRISPR Knockout : Use gene-edited cell lines to confirm phenotype rescue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
